
Antimicrobial agent-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimicrobial Agent-8 is a chemical compound known for its potent antimicrobial properties. It is used to inhibit the growth of microorganisms, including bacteria, fungi, and viruses. This compound is particularly valuable in medical, industrial, and environmental applications due to its broad-spectrum efficacy and relatively low toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-8 typically involves a multi-step chemical process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under controlled conditions to form an amide bond. This reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: Antimicrobial Agent-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Antimicrobial Agent-8 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for antimicrobial testing.
Biology: Employed in studies of microbial resistance and as a tool for investigating cellular processes.
Medicine: Utilized in the development of new antimicrobial therapies and in the formulation of disinfectants and antiseptics.
Industry: Applied in the production of antimicrobial coatings, textiles, and packaging materials to prevent microbial contamination.
Mécanisme D'action
The mechanism by which Antimicrobial Agent-8 exerts its effects involves multiple pathways:
Cell Membrane Disruption: The compound interacts with the lipid bilayer of microbial cell membranes, causing structural damage and increased permeability.
Enzyme Inhibition: It inhibits key enzymes involved in microbial metabolism, leading to the disruption of essential biochemical pathways.
DNA Interference: this compound can bind to microbial DNA, interfering with replication and transcription processes.
Comparaison Avec Des Composés Similaires
Penicillin: A well-known antibiotic that inhibits cell wall synthesis in bacteria.
Sulfonamides: Synthetic antimicrobial agents that inhibit folic acid synthesis in bacteria.
Quaternary Ammonium Compounds: Disinfectants that disrupt microbial cell membranes.
Uniqueness: Antimicrobial Agent-8 is unique in its broad-spectrum activity and relatively low toxicity compared to other antimicrobial agents. It is effective against a wide range of microorganisms and can be used in various applications without causing significant harm to human cells.
Propriétés
Formule moléculaire |
C39H54N16 |
|---|---|
Poids moléculaire |
747.0 g/mol |
Nom IUPAC |
4-N,4-N-bis(2-aminoethyl)-2-N-benzyl-6-[3-benzyl-4-[4-(benzylamino)-6-[bis(2-aminoethyl)amino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C39H54N16/c40-16-20-52(21-17-41)36-46-34(44-27-31-12-6-2-7-13-31)48-38(50-36)54-24-25-55(33(29-54)26-30-10-4-1-5-11-30)39-49-35(45-28-32-14-8-3-9-15-32)47-37(51-39)53(22-18-42)23-19-43/h1-15,33H,16-29,40-43H2,(H,44,46,48,50)(H,45,47,49,51) |
Clé InChI |
HTIHJDPTHADNJA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N(CCN)CCN)CC4=CC=CC=C4)C5=NC(=NC(=N5)NCC6=CC=CC=C6)N(CCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


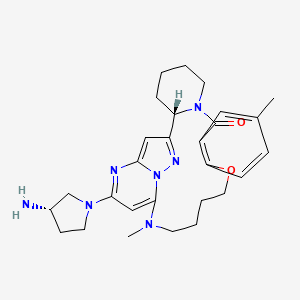
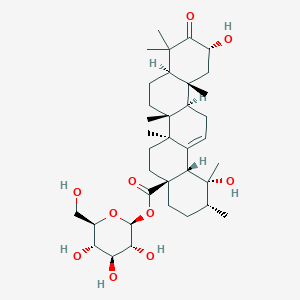
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142155.png)
![4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15142158.png)
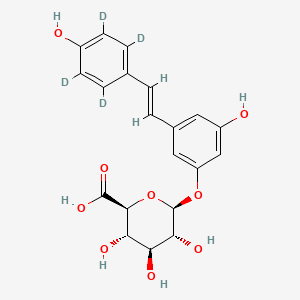

![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)

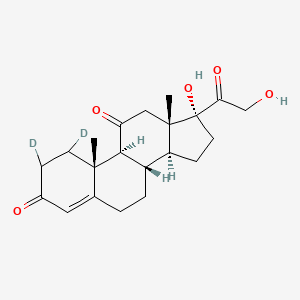
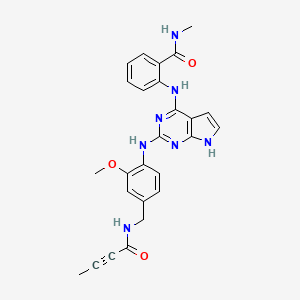
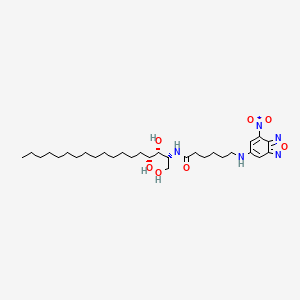

![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)

